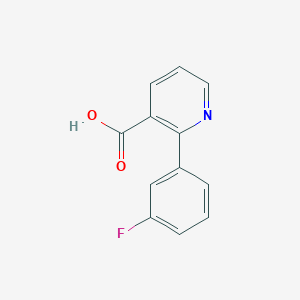

2-(3-Fluorophenyl)nicotinic acid

概要

説明

“2-(3-Fluorophenyl)nicotinic acid” is a chemical compound with the molecular formula C12H8FNO2 . It is a derivative of nicotinic acid, which is a form of vitamin B3 .

Synthesis Analysis

The synthesis of nicotinic acid derivatives has been reported in various studies . One strategy employed for the synthesis of desired nicotinic acid derivatives involved esterification of nicotinic acid . The methyl nicotinate gets derivatized by 2-Fluorophenyl urea, 3-trifluoro methylphenyl urea, DL-nor-leucine, 2, 4-dichlorophenoxy acetic acid hydrazone and diethyl malonate which are further reacted with thiourea to get corresponding condensed product .

Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)nicotinic acid” consists of a pyridine ring attached to a fluorophenyl group . The exact mass of the molecule is 217.053909 Da .

Chemical Reactions Analysis

Nicotinic acid and its derivatives have been studied for their chemical reactions . For instance, methyl nicotinate can react with hydrazine hydrate to form nicotinoyl hydrazine . This, when condensed with substituted aryl aldehydes, gives the corresponding arylidene derivatives .

Physical And Chemical Properties Analysis

The molecular formula of “2-(3-Fluorophenyl)nicotinic acid” is C12H8FNO2 . The average mass of the molecule is 217.196 Da .

科学的研究の応用

- Lipid-Lowering Agent : Nicotinic acid derivatives are used to reduce elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides. They increase high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health .

Anti-Inflammatory and Analgesic Properties

2-(3-Fluorophenyl)nicotinic acid and its derivatives exhibit anti-inflammatory and analgesic effects:

- 2-Substituted Aryl Derivatives : These compounds have demonstrated anti-inflammatory and analgesic efficacy. Their use within this class of drugs has shown excellent results .

Antitubercular Activity

Research has explored the antimycobacterial potential of 2-(3-Fluorophenyl)nicotinic acid derivatives:

- N′-(Un/substituted 2-Oxoindolin-3-ylidene)-6-(4-Fluorophenyl)-2-Methylnicotinohydrazides : These derivatives were synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights their potential as antitubercular agents .

Novel Therapeutic Approaches

Researchers are actively investigating novel applications of nicotinic acid derivatives:

- Niacin Receptor Protein : Recent discoveries related to the niacin receptor protein have shed light on the mechanics and actions of vitamins in living organisms. Modern technologies are being used to design novel drugs that can effectively utilize the pharmacological activity of niacin. These include drugs expressible via the niacin receptor or united receptors, as well as co-medications that mitigate unwanted side effects .

作用機序

Target of Action

The primary target of 2-(3-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, is likely to be similar to that of its parent compound . Nicotinic acid, also known as niacin, is a B vitamin that has been used to treat hypertriglyceridemia and pellagra .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Fluorophenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of pyridine alkaloids, which are produced in the roots and accumulate mainly in the leaves of plants . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Result of Action

Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Action Environment

The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Safety and Hazards

将来の方向性

Research on nicotinic acid and its derivatives continues to be a topic of interest in the scientific community . For instance, some of these compounds or their derivatives could be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

特性

IUPAC Name |

2-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDTMKJDTXBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673409 | |

| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)nicotinic acid | |

CAS RN |

1214365-08-8 | |

| Record name | 2-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

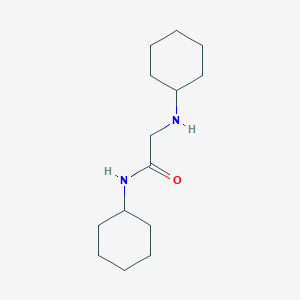

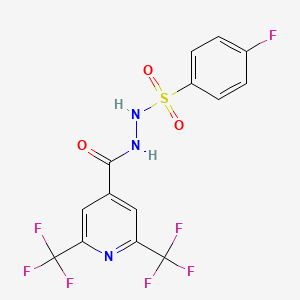

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)

![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)

![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)

![Benzoic acid, 4-[(phenylamino)methyl]-](/img/structure/B3059668.png)